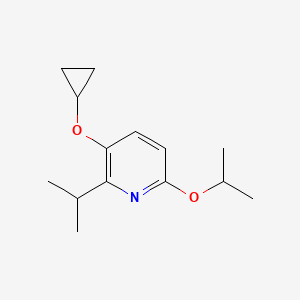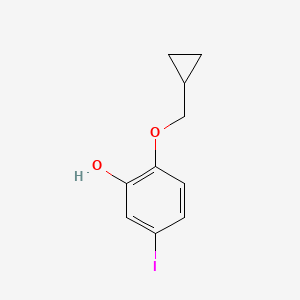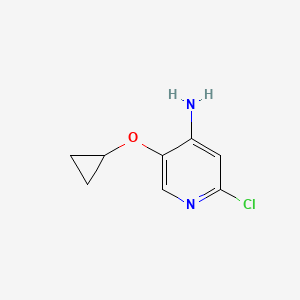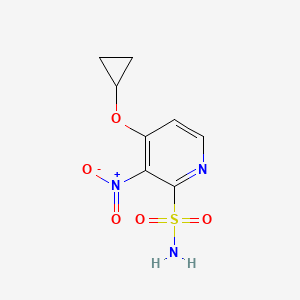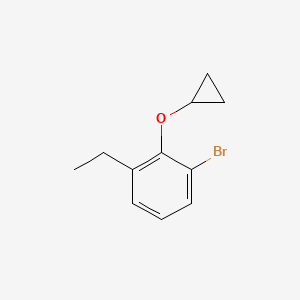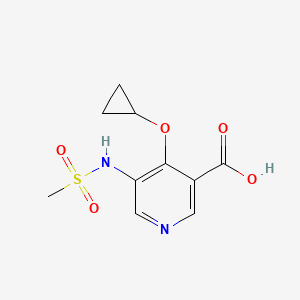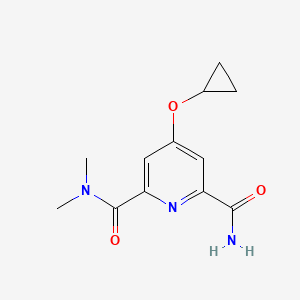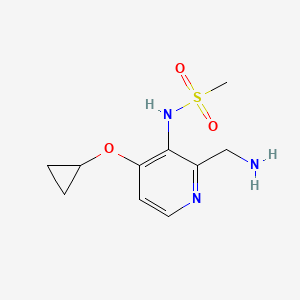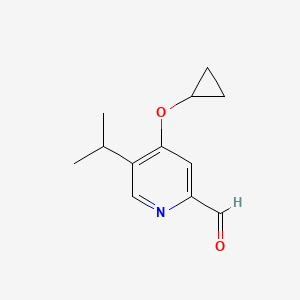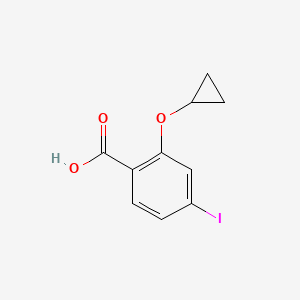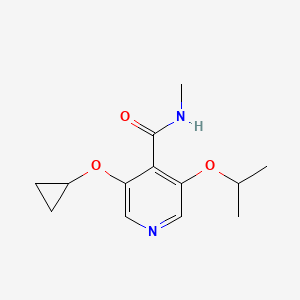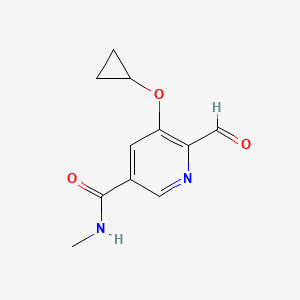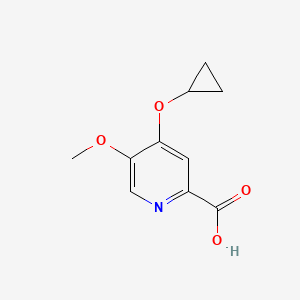
4-Cyclopropoxy-5-methoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-methoxypicolinic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is known for its unique structure, which includes a cyclopropoxy group and a methoxy group attached to a picolinic acid core. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-methoxypicolinic acid involves several steps, typically starting with the preparation of the picolinic acid core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved in its action include the inhibition of metabolic processes and the modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-methoxypicolinic acid can be compared with similar compounds such as 5-Cyclopropoxy-4-methoxypicolinic acid . While both compounds share a similar core structure, the position of the cyclopropoxy and methoxy groups differs, leading to variations in their chemical reactivity and biological activity. This uniqueness makes this compound particularly valuable in specific research applications.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-11-7(10(12)13)4-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
WUZICZFAZARNIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


